

Application Notes and Protocols: Asymmetric Synthesis of Carbocycles with 2-(trimethylsilylmethyl)allyl Acetate

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Compound of Interest

Compound Name: 2-(Trimethylsilylmethyl)allyl acetate

Cat. No.: B1308681

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Introduction

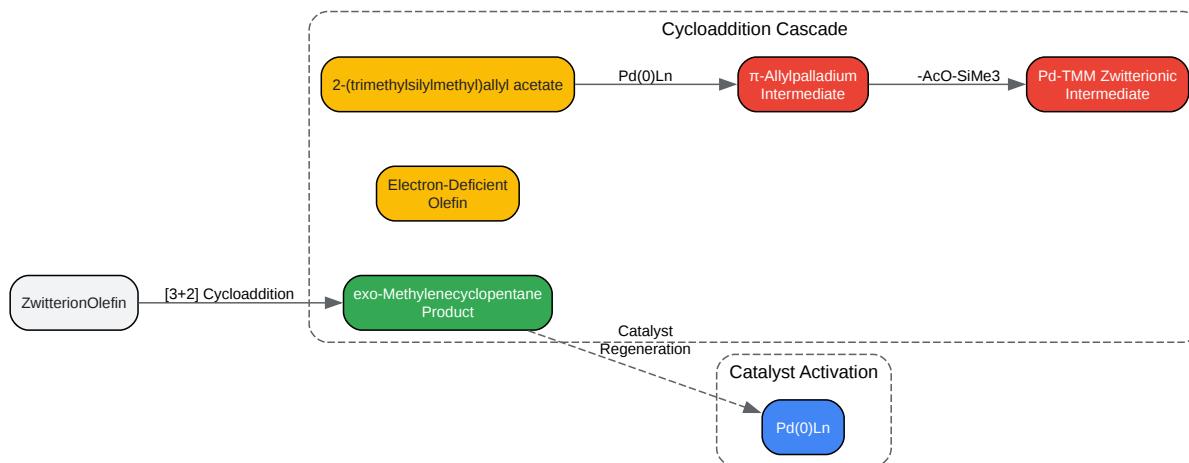
The construction of enantiomerically enriched carbocyclic frameworks is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents and the total synthesis of complex natural products. One powerful method for the stereocontrolled formation of five-membered rings is the palladium-catalyzed asymmetric [3+2] cycloaddition of a trimethylenemethane (TMM) precursor with an acceptor olefin. This application note details the use of **2-(trimethylsilylmethyl)allyl acetate** as a versatile TMM precursor for the synthesis of chiral exo-methylenecyclopentanes. The reaction, pioneered by the Trost group, offers high levels of chemo-, regio-, and diastereoselectivity, as well as excellent enantiocontrol through the use of chiral phosphine ligands.^[1]

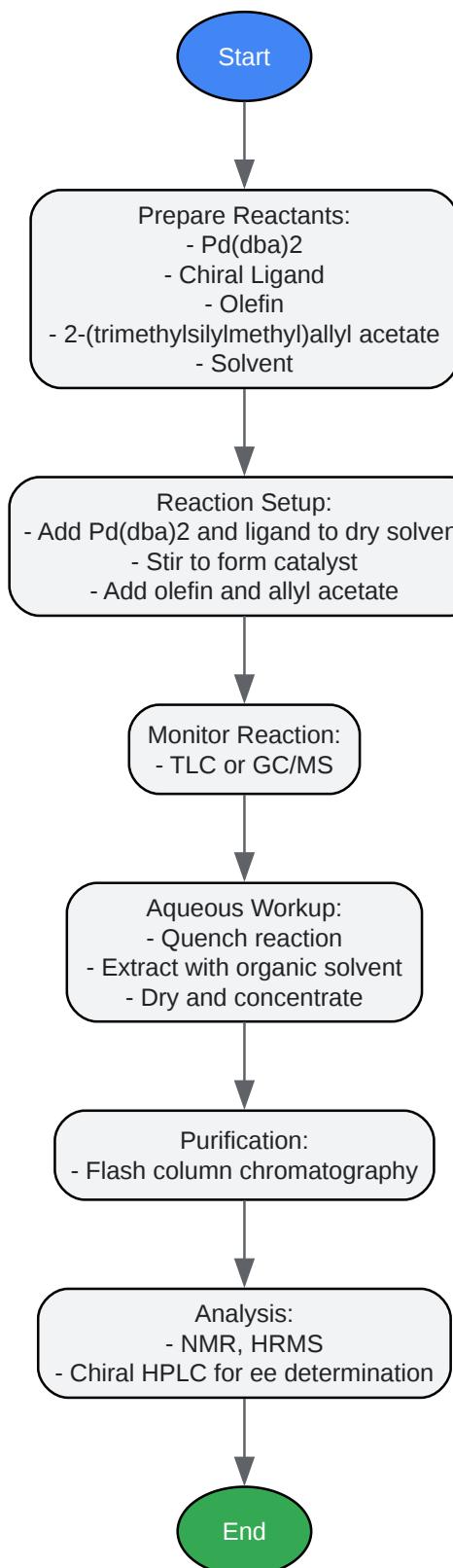
This document provides an overview of the reaction, a summary of representative quantitative data, detailed experimental protocols for key transformations, and visualizations of the reaction mechanism and workflow.

Reaction Overview and Mechanism

The palladium-catalyzed [3+2] cycloaddition of **2-(trimethylsilylmethyl)allyl acetate** with electron-deficient olefins provides a direct route to highly functionalized cyclopentane rings.^[1] The reaction is initiated by the oxidative addition of a Pd(0) complex to the allyl acetate, forming a π -allylpalladium intermediate. Subsequent attack of the displaced acetate anion on the trimethylsilyl group generates a zwitterionic palladium-TMM intermediate. This intermediate then undergoes a stepwise cycloaddition with an electron-deficient olefin to afford the exo-methylenecyclopentane product and regenerate the Pd(0) catalyst. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium center.

A proposed mechanism for this transformation is depicted below.



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References

- 1. pubs.acs.org [pubs.acs.org]
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